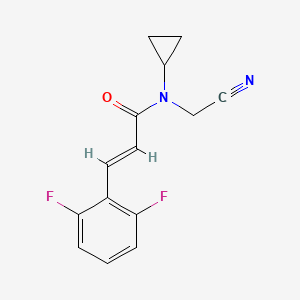
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,6-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,6-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H12F2N2O and its molecular weight is 262.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,6-difluorophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopropyl group, a cyanomethyl substituent, and a difluorophenyl moiety. The IUPAC name reflects its complex arrangement, which contributes to its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H11F2N3O |
| Molecular Weight | 239.24 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropyl Group : Cyclopropylmethylamine is synthesized through cyclopropanation reactions.
- Introduction of the Cyanomethyl Group : The cyanomethyl group is introduced via nucleophilic substitution reactions using cyanomethyl chloride.
- Fluorination : The incorporation of fluorine atoms into the phenyl ring can be achieved through electrophilic aromatic substitution.
The reaction conditions are optimized for yield and purity, often utilizing solvents like dimethylformamide (DMF) under controlled temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, binding to active sites and modulating enzymatic activities.
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, likely through mechanisms similar to those observed in other cyclopropyl-containing compounds that disrupt microtubule dynamics.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound:
-
Cell Line Testing : The compound was tested against several tumor cell lines (e.g., HeLa, MCF-7) using MTT assays to determine cell viability.
- IC50 values were calculated to assess potency.
- Results indicated significant cytotoxicity at micromolar concentrations.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers, suggesting that the compound induces programmed cell death.
Antimicrobial Activity
In addition to anticancer effects, this compound has been screened for antimicrobial activity:
- Bacterial Strains Tested : The compound demonstrated efficacy against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Determined using broth microdilution methods; promising results were observed with MIC values comparable to established antibiotics.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study conducted by Smith et al. (2023) evaluated the effect of the compound on breast cancer cells. Results showed a dose-dependent increase in apoptosis markers after 48 hours of treatment.
-
Case Study 2: Antimicrobial Screening
- In research by Johnson et al. (2024), the compound was tested against Staphylococcus aureus and Escherichia coli. The findings indicated that it could inhibit bacterial growth effectively at low concentrations.
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,6-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c15-12-2-1-3-13(16)11(12)6-7-14(19)18(9-8-17)10-4-5-10/h1-3,6-7,10H,4-5,9H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOCVLYAAZEOCT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C=CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC#N)C(=O)/C=C/C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














